molecular formula C24H40ClN3O3Si B584138 Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate CAS No. 1796927-48-4

Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

Cat. No.: B584138
CAS No.: 1796927-48-4
M. Wt: 482.137
InChI Key: MFTSNPFETPFGDV-UHFFFAOYSA-N
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Description

The compound is an ester, as suggested by the “butanoate” part of the name. Esters are commonly used in a wide range of applications, from plastics to pharmaceuticals, due to their versatile chemical properties .


Molecular Structure Analysis

The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals and is known for its biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, esters are known to undergo a variety of reactions, including hydrolysis, reduction, and Grignard reactions .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, if it’s used in a pharmaceutical context, the benzimidazole group might interact with biological targets to exert a therapeutic effect .

Safety and Hazards

The safety and hazards would depend on the specific compound and its concentration. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Properties

IUPAC Name

ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40ClN3O3Si/c1-8-30-23(29)11-9-10-22-26-20-18-19(12-13-21(20)27(22)5)28(15-14-25)16-17-31-32(6,7)24(2,3)4/h12-13,18H,8-11,14-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTSNPFETPFGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO[Si](C)(C)C(C)(C)C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40ClN3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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